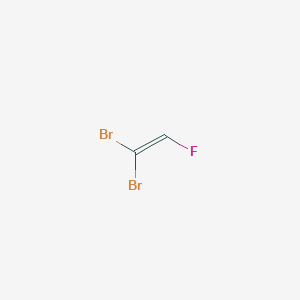

1,1-Dibromo-2-fluoroethylene

Description

BenchChem offers high-quality 1,1-Dibromo-2-fluoroethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibromo-2-fluoroethylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-2-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F/c3-2(4)1-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGLWGRDIBCXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577372 | |

| Record name | 1,1-Dibromo-2-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-96-3 | |

| Record name | 1,1-Dibromo-2-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromo-2-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1,1-Dibromo-2-Fluoroethylene

The following technical guide is structured to provide an exhaustive analysis of 1,1-Dibromo-2-fluoroethylene , prioritizing mechanistic depth, experimental reproducibility, and application-specific insights for drug discovery and materials science professionals.

CAS Registry Number: 358-96-3

IUPAC Name: 1,1-Dibromo-2-fluoroethene

Formula:

Physiochemical Profile & Identification

1,1-Dibromo-2-fluoroethylene is a dense, halogenated olefin serving as a critical building block for introducing the fluorovinyl moiety into bioactive scaffolds. Unlike its isomer 1,2-dibromo-1-fluoroethylene, the gem-dibromo functionality at the C1 position confers unique electrophilic and metal-exchange properties.

Key Physical Properties

| Property | Value | Experimental Condition |

| Boiling Point | 90–91 °C | @ 760 mmHg |

| Density | ~2.2 g/cm³ | Estimated (High halogen content) |

| Refractive Index | @ 20 °C | |

| Appearance | Colorless liquid | Standard Temperature & Pressure |

| Solubility | Immiscible in water; Miscible in THF, Et₂O, DCM | Lipophilic |

Analyst Note: The high density and refractive index are characteristic of gem-dibromoalkenes. Purity should be verified via

NMR (typically a doublet of triplets or similar splitting pattern depending on long-range coupling) to distinguish it from thermodynamic mixtures of isomers.

Synthetic Pathways & Production

Synthesis of mixed haloalkenes requires precise regiocontrol to avoid isomeric mixtures. The most robust route involves the dehydrohalogenation of polyhalogenated ethane precursors.

Core Synthesis: Dehydrobromination Route

The formation of the double bond is achieved via base-promoted elimination from 1,1,1-tribromo-2-fluoroethane .

Reaction Logic:

-

Precursor: 1,1,1-Tribromo-2-fluoroethane (

). -

Base Selection: A hindered, non-nucleophilic base (e.g., DBU or

-BuOK) is preferred to prevent -

Mechanism: E2 elimination. The base abstracts a proton from the

-carbon (

Caption: E2 elimination pathway for the synthesis of 1,1-dibromo-2-fluoroethylene from tribrominated precursors.

Reactivity & Mechanistic Insights

The defining feature of 1,1-dibromo-2-fluoroethylene is its reactivity with organolithium reagents. The gem-dibromo moiety allows for sequential lithium-halogen exchange, generating transient carbenoids that are pivotal for skeletal rearrangements or electrophilic trapping.

A. Lithium-Halogen Exchange (The Carbenoid Route)

Treatment with

-

Primary Species: 1-Bromo-1-lithio-2-fluoroethylene (

). -

Stability: This carbenoid is thermally unstable. Above -60 °C, it undergoes

-elimination of LiBr to form a carbene, or rearranges.

B. Fritsch-Buttemberg-Wiechell (FBW) Rearrangement

A critical transformation for this scaffold is the rearrangement to fluoroacetylenes . Upon warming or treatment with a second equivalent of base, the carbenoid intermediate rearranges.

Mechanism:

-

Exchange:

. -

Rearrangement: The carbenoid undergoes migration of the hydrogen (or substituent) with simultaneous expulsion of LiBr.

-

Product: Fluoroacetylene (

) or its lithiated derivative (

Caption: Divergent reactivity pathways: Electrophilic trapping preserves the alkene, while FBW rearrangement yields alkynes.

Applications in Drug Development

The fluorovinyl group (

Metabolic Blocking

The substitution of hydrogen with fluorine (Van der Waals radius: 1.47 Å vs 1.20 Å for H) blocks oxidative metabolism (e.g., P450 hydroxylation) at the vinyl position without significantly altering steric bulk.

Bioisosterism

The polarized

-

Protocol: React the lithiated intermediate with an aldehyde to form an allylic alcohol, which can be further elaborated into a protease inhibitor scaffold.

Polymerization Monomer

In materials science, this compound acts as a comonomer to introduce fire retardancy (due to Br) and chemical resistance (due to F) into vinyl polymers.

Safety & Handling Protocols

Hazard Class: Irritant / Potential Lachrymator. Storage: 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.

-

Inhalation: Use only in a chemical fume hood. Halogenated alkenes can be nephrotoxic.

-

Skin Contact: Permeable to skin. Double-gloving (Nitrile + Laminate) is recommended.

-

Disposal: High-temperature incineration with scrubbers for HF and HBr.

References

-

SynQuest Laboratories. (2024). Product Specification: 1,1-Dibromo-2-fluoroethylene (CAS 358-96-3).[1][2][3][4][5][6][7] Retrieved from

-

GuideChem. (2024). Chemical Properties and Safety Data for CAS 358-96-3.[2][3] Retrieved from

-

University of Southampton. (2012). Bromine-lithium exchange on gem-dibromoalkenes: batch vs microflow conditions. (Discusses mechanistic pathways for gem-dibromoalkenes). Retrieved from

-

PubChem. (2024). Compound Summary: Halogenated Ethylenes. (General structural data). Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. AB231388 | CAS 358-96-3 – abcr Gute Chemie [abcr.com]

- 6. 358-96-3 | 1,1-Dibromo-2-fluoroethylene | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 7. 1,1-DIBROMO-2-FLUOROETHYLENE | 358-96-3 [chemicalbook.com]

Technical Guide: Stability and Decomposition of 1,1-Dibromo-2-fluoroethylene

[1]

Part 1: Executive Summary & Chemical Identity

1,1-Dibromo-2-fluoroethylene (Br₂C=CHF) is a highly reactive halogenated alkene used primarily as a building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2][3][4] Its utility stems from the differential reactivity of its C-Br and C-F bonds, allowing for selective functionalization. However, this asymmetry introduces significant instability, making the compound prone to spontaneous polymerization, oxidative degradation, and hydrolysis releasing toxic acid halides.

Chemical Identity Table

| Property | Data |

| IUPAC Name | 1,1-Dibromo-2-fluoroethene |

| CAS Registry Number | 358-96-3 |

| Molecular Formula | C₂HBr₂F |

| Molecular Weight | 203.84 g/mol |

| Structure | Vinylidene-type (gem-dibromo, vic-fluoro) |

| Appearance | Colorless to pale yellow liquid (Standard conditions) |

| Boiling Point | ~90–95 °C (Estimated based on analogs) |

| Solubility | Soluble in organic solvents (DCM, THF); decomposes in water |

Part 2: Stability Profile & Decomposition Mechanisms

Intrinsic Stability Factors

The stability of 1,1-dibromo-2-fluoroethylene is governed by the competing electronic effects of the halogen substituents:

-

Geminal Dibromo Destabilization: The bulky bromine atoms on C1 create steric strain and weaken the C-Br bonds (bond dissociation energy ~65-70 kcal/mol), making the molecule susceptible to homolytic cleavage and radical formation.[1]

-

Vinyl Fluorine Stabilization: The fluorine atom on C2 provides some thermodynamic stability to the double bond via

back-donation, but this is insufficient to counteract the lability of the C-Br bonds under thermal or photolytic stress.[1]

Decomposition Pathway A: Oxidative Degradation (Ozonolysis/Photo-oxidation)

Upon exposure to atmospheric oxygen or ozone, particularly under UV light, the double bond undergoes cleavage. This is the critical degradation pathway for storage stability. The reaction proceeds via a Criegee intermediate or radical addition, ultimately cleaving the alkene into two carbonyl fragments: Carbonyl Dibromide (COBr₂) and Formyl Fluoride (HCOF) . Both intermediates are highly unstable and hydrolyze rapidly upon contact with moisture.

Mechanism Visualization (DOT):

Figure 1: Oxidative decomposition cascade yielding toxic acid halides (HBr, HF).[1]

Decomposition Pathway B: Thermal & Radical Polymerization

Without stabilization, the compound exhibits a high tendency toward radical polymerization due to the electron-deficient double bond. Thermal stress (>50°C) or light exposure initiates homolysis of the C-Br bond.[1]

-

Initiation:

-

Propagation: The vinyl radical attacks another monomer, forming a polymer chain.

-

Side Reaction: Elimination of HBr from the polymer backbone or dimer leads to the formation of poly-conjugated sequences (discoloration to yellow/brown).[1]

Part 3: Handling & Experimental Protocols

Protocol 1: Self-Validating Purity Check

Before using 1,1-dibromo-2-fluoroethylene in synthesis, you must validate its integrity, as decomposition products (HBr, HF) can poison transition metal catalysts (e.g., Pd, Ni).[1]

Materials:

-

Universal pH indicator strip (wetted).

-

Silver Nitrate (

) solution (0.1 M).

Step-by-Step:

-

Headspace Acidity Test: Open the storage vial slightly and hold a wetted pH strip in the headspace vapor for 5 seconds.

-

Pass: pH remains neutral (6-7).[1]

-

Fail: pH turns red (< 3), indicating evolution of HBr/HF.

-

-

Halide Precipitation (Confirmatory): If pH is acidic, dissolve a 10 µL aliquot of the sample in 1 mL of dry dichloromethane. Shake with 0.5 mL of water. Separate the aqueous layer and add 2 drops of

.-

Result: A heavy cream/yellow precipitate indicates free bromide ions (HBr presence).

-

Protocol 2: Stabilization for Storage

To prevent the radical pathways described in Part 2, the compound should be stored with a radical scavenger.

-

Additive: Add 2,6-Di-tert-butyl-4-methylphenol (BHT) at 200–500 ppm.[1]

-

Environment: Store under an inert atmosphere (Argon or Nitrogen) to exclude

and moisture. -

Temperature: Maintain storage temperature at -20°C .

Part 4: Synthesis & Application Context

In drug development, this motif is often used to introduce the bioisostere gem-difluoro or monofluoro-alkene groups.[1] The bromine atoms serve as handles for cross-coupling (e.g., Suzuki-Miyaura or Stille coupling) before or after fluorination adjustments.

Workflow Diagram: Synthetic Utility

Figure 2: Role of 1,1-dibromo-2-fluoroethylene as a linchpin in fluorinated drug synthesis.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23510621, 1,1-Dibromo-2-fluoroethane (Related Structure & Properties). Retrieved from [Link][1]

- Burkholder, J. B., et al.Atmospheric degradation of ozone depleting substances. (Contextual reference on haloalkene ozonolysis mechanisms).

A Technical Guide to the Historical Synthesis of 1,1-Dibromo-2-fluoroethylene

Introduction

1,1-Dibromo-2-fluoroethylene is a halogenated alkene of interest in synthetic organic chemistry, potentially serving as a versatile building block for the introduction of the gem-dibromovinyl and fluorinated moieties into more complex molecules. The unique electronic properties imparted by the fluorine atom and the synthetic utility of the dibromoalkene functionality make it a valuable, albeit historically niche, target. This technical guide provides an in-depth exploration of the plausible historical synthetic methodologies for 1,1-dibromo-2-fluoroethylene, drawing upon established principles of organohalogen chemistry. While direct historical documentation for the synthesis of this specific molecule is sparse in readily available literature, the following methods represent logical and historically congruent approaches that would have been employed by chemists of the era.

Proposed Historical Synthetic Pathways

The synthesis of 1,1-dibromo-2-fluoroethylene would have likely relied on the transformation of readily available halogenated alkanes. The two most probable historical approaches are dehydrohalogenation of a saturated precursor and a halogen exchange reaction.

Dehydrohalogenation of a Polyhalogenated Ethane Precursor

A common and historically significant method for the synthesis of alkenes is the elimination of hydrogen halides from alkyl halides.[1] In the case of 1,1-dibromo-2-fluoroethylene, a logical precursor would be 1,1,2-tribromo-1-fluoroethane. The treatment of this precursor with a base would induce the elimination of hydrogen bromide to yield the desired product.

Reaction Causality: The choice of a strong base is crucial to facilitate the E2 elimination mechanism. The regioselectivity of the elimination is dictated by the acidity of the proton to be removed and the stability of the resulting alkene. In 1,1,2-tribromo-1-fluoroethane, the proton on the carbon bearing the fluorine atom is rendered more acidic due to the electron-withdrawing nature of the adjacent halogens. The use of a sterically hindered base could also favor the formation of the less substituted alkene, although in this specific case, only one product is possible.

Experimental Protocol: Proposed Dehydrobromination of 1,1,2-Tribromo-1-fluoroethane

Objective: To synthesize 1,1-dibromo-2-fluoroethylene via the dehydrobromination of 1,1,2-tribromo-1-fluoroethane.

Materials:

-

1,1,2-Tribromo-1-fluoroethane

-

Potassium hydroxide (KOH) or sodium ethoxide (NaOEt)

-

Ethanol (solvent)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

1,1,2-Tribromo-1-fluoroethane is added dropwise to the heated ethanolic KOH solution.

-

The reaction mixture is refluxed for a specified period to ensure complete reaction.

-

After cooling, the mixture is poured into water and the organic layer is separated using a separatory funnel.

-

The organic layer is washed with water to remove any remaining base and salts.

-

The crude product is dried over a suitable drying agent.

-

Purification is achieved by fractional distillation to yield 1,1-dibromo-2-fluoroethylene.

Data Summary: Proposed Dehydrobromination

| Parameter | Value/Condition | Rationale |

| Starting Material | 1,1,2-Tribromo-1-fluoroethane | A logical precursor containing the necessary atoms in the correct arrangement for a single elimination step. |

| Reagent | Potassium Hydroxide in Ethanol | A strong base commonly used for dehydrohalogenation reactions. |

| Solvent | Ethanol | A polar protic solvent that can dissolve both the substrate and the base. |

| Temperature | Reflux | Elevated temperature is often required to overcome the activation energy for the elimination reaction. |

| Work-up | Aqueous extraction and distillation | Standard procedures for isolating and purifying volatile organic compounds. |

Logical Workflow for Dehydrobromination

Caption: Proposed reaction scheme for the dehydrofluorination of 1,1-dibromo-1,2-difluoroethane.

Conclusion

While direct, dedicated historical literature on the synthesis of 1,1-dibromo-2-fluoroethylene is not prominent, the fundamental principles of organic chemistry provide a clear guide to the likely methods that would have been employed. The dehydrohalogenation of a suitable polyhalogenated ethane precursor stands out as the most probable and straightforward historical route. The alternative, a multi-step process involving halogen exchange followed by elimination, also represents a viable, albeit more complex, approach. These proposed methods, grounded in well-established reaction mechanisms, offer a valuable framework for understanding the historical synthetic landscape of functionalized haloalkenes.

References

- WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane - Google P

- 1,1-dichloro-2,2-difluoroethylene - Organic Syntheses Procedure.

- Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide - Benchchem.

- Synthesis of gem-Difluoroalkenes - ChemistryViews.

- Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsatur

- Synthesis of alkyl bromides via halogen exchange processes - Société Chimique de France.

- Experiment 10 DEHYDROBROMIN

- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC.

- METHOD FOR PRODUCING 1,1-DIBROMO-1-FLUOROETHANE - P

Sources

Methodological & Application

Application Note: Sonogashira Coupling Protocols for the Synthesis of Fluorinated Alkynes from 1,1-dibromo-2-fluoroethylene

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Sonogashira coupling to 1,1-dibromo-2-fluoroethylene. This specific transformation is of high value as it provides access to versatile fluorinated building blocks, such as (Z)-bromo-fluoro-enynes and difluoro-enediynes, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] We present a detailed mechanistic overview, discuss key experimental parameters, and provide robust, step-by-step protocols for both traditional palladium/copper co-catalyzed and modern copper-free methodologies.

Introduction and Strategic Importance

Fluorine-containing organic molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity.[4] Fluoroalkenes, in particular, serve as bioisosteres for amide bonds.[4] The Sonogashira coupling provides a direct and powerful method for introducing alkynyl moieties onto a vinyl scaffold.[1][3]

The substrate of focus, 1,1-dibromo-2-fluoroethylene, is a versatile bidentate electrophile.[5] The presence of two bromine atoms allows for either selective mono-alkynylation to yield a functionalized bromo-fluoro-enyne, which can be used in subsequent cross-coupling reactions, or a double-coupling to generate symmetric or asymmetric difluoro-enediynes.[6][7] Understanding and controlling this selectivity is paramount for synthetic utility.

Mechanistic Overview: The "Why" Behind the Reagents

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[6][8] While the exact mechanism is still debated, the generally accepted pathway provides a strong framework for rational protocol design.[8]

The Dual Catalytic Cycles

-

Palladium Cycle (The Workhorse):

-

Reductive Elimination & Catalyst Activation: The cycle begins with an active Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1]

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the 1,1-dibromo-2-fluoroethylene to form a Pd(II) intermediate. Gem-dibromoolefins are highly prone to this step.[5]

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (from the copper cycle) to the palladium center. This is often the rate-determining step.[8]

-

Reductive Elimination: The newly formed C(sp²)-C(sp) bond is created as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]

-

-

Copper Cycle (The Activator):

-

Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide.[1][9] This complexation increases the acidity of the terminal proton, facilitating deprotonation.[1][8]

-

Role of the Base: An amine base (e.g., triethylamine, piperidine) is crucial. It serves to deprotonate the terminal alkyne's proton and to scavenge the HBr formed during the reaction, preventing catalyst deactivation.[10]

-

The fluorine atom in 1,1-dibromo-2-fluoroethylene is strongly electron-withdrawing, which can influence the rate of oxidative addition. This electronic effect must be considered when selecting catalyst loading and reaction temperature.

Caption: Fig 1. Dual catalytic cycles of the Sonogashira reaction.

Key Experimental Parameters and Optimization

The success of the Sonogashira coupling of 1,1-dibromo-2-fluoroethylene hinges on the careful selection of several key parameters.

-

Catalyst System:

-

Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are workhorse catalysts. Pd(PPh₃)₄ can often be used directly, while PdCl₂(PPh₃)₂ requires in situ reduction to the active Pd(0) state.[1] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type precatalysts) can offer higher turnover numbers and milder reaction conditions.[11]

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used to increase the reaction rate significantly, often allowing reactions to proceed at room temperature.[1][8]

-

Ligands: Triphenylphosphine (PPh₃) is standard. However, for achieving selective mono-coupling, bulky phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be advantageous by creating steric hindrance around the palladium center.[6]

-

-

Base Selection: The choice of base is critical.

-

Solvent: Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation and unwanted side reactions like Glaser homocoupling.[10]

-

Common Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and amine bases themselves (like Et₃N) are frequently used. The choice depends on substrate solubility and the desired reaction temperature.

-

-

Controlling Selectivity (Mono- vs. Di-alkynylation):

-

To favor mono-coupling , use a slight excess (1.0-1.2 equivalents) of the terminal alkyne. Lower reaction temperatures and shorter reaction times are also beneficial.

-

To achieve di-coupling , use at least 2.2-2.5 equivalents of the terminal alkyne and typically allow for longer reaction times or higher temperatures to drive the reaction to completion.

-

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Reagents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Classic Pd/Cu Co-catalyzed Mono-Alkynylation

This protocol is designed for the selective synthesis of (Z)-1-bromo-2-fluoro-1-en-3-ynes.

-

Reagents & Materials:

-

1,1-dibromo-2-fluoroethylene (1.0 mmol)

-

Terminal Alkyne (1.1 mmol)

-

PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N), anhydrous (10 mL)

-

Schlenk flask, magnetic stirrer, inert gas line

-

-

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (14 mg), CuI (7.6 mg), and PPh₃ (10.5 mg).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous triethylamine (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature to form a homogenous yellow solution.

-

Add the terminal alkyne (1.1 mmol) via syringe.

-

Add 1,1-dibromo-2-fluoroethylene (1.0 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: Once the starting material is consumed, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated product.

-

Protocol 2: Copper-Free Sonogashira Di-Alkynylation

This protocol is advantageous for synthesizing symmetrical di-alkynylated products, as it completely avoids the primary cause of alkyne homocoupling (Glaser coupling).[12]

-

Reagents & Materials:

-

1,1-dibromo-2-fluoroethylene (1.0 mmol)

-

Terminal Alkyne (2.5 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 mmol)

-

Dimethylformamide (DMF), anhydrous (10 mL)

-

Schlenk flask, magnetic stirrer, inert gas line

-

-

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (34.7 mg) and Cs₂CO₃ (977 mg).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF (10 mL) via syringe.

-

Add the terminal alkyne (2.5 mmol) via syringe.

-

Add 1,1-dibromo-2-fluoroethylene (1.0 mmol) dropwise.

-

Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Caption: Fig 2. General experimental workflow for Sonogashira coupling.

Representative Data & Expected Outcomes

The following table summarizes expected outcomes for Sonogashira couplings with gem-dihaloalkenes, providing a baseline for experiments with 1,1-dibromo-2-fluoroethylene. Yields are highly substrate-dependent.

| Coupling Partner (Alkyne) | Protocol | Product Type | Typical Yield Range | Reference |

| Phenylacetylene | Pd/Cu | Mono-alkynylation | 75-90% | [6] |

| Trimethylsilylacetylene | Pd/Cu | Mono-alkynylation | 80-95% | [1][8] |

| 1-Hexyne | Copper-Free | Mono-alkynylation | 65-85% | [11] |

| Phenylacetylene | Copper-Free | Di-alkynylation | 60-80% | [13] |

| 4-Ethynylanisole | Pd/Cu | Di-alkynylation | 55-75% | [2] |

Note: Yields are illustrative and will vary based on the specific alkyne, precise conditions, and scale.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is too weak or has degraded. | 1. Use a fresh bottle of catalyst or a different precatalyst. 2. Ensure solvent is properly dried and degassed; use Schlenk techniques. 3. Use a freshly opened bottle of amine base or a stronger base. |

| Significant Homocoupling | 1. Oxygen present in the reaction vessel. 2. Reaction temperature is too high for the Cu-catalyzed protocol. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. 2. Switch to a copper-free protocol. |

| Mixture of Mono- & Di-coupled Products | 1. Incorrect stoichiometry of the alkyne. 2. Reaction time/temperature is not optimal for selectivity. | 1. For mono-coupling, use ≤1.1 eq of alkyne. For di-coupling, use ≥2.2 eq. 2. For mono-coupling, run at a lower temperature and stop the reaction as soon as the starting material is gone. |

| Difficulty in Purification | 1. Formation of phosphine oxides. 2. Residual copper salts. | 1. Ensure anaerobic conditions are maintained throughout. 2. Perform an aqueous ammonia wash during workup to chelate and remove copper. |

Conclusion

The Sonogashira coupling of 1,1-dibromo-2-fluoroethylene is a highly effective method for accessing valuable fluorinated alkynyl building blocks. By carefully controlling stoichiometry, catalyst systems, and reaction conditions, researchers can selectively synthesize either mono- or di-alkynylated products in good to excellent yields. The choice between a classic Pd/Cu co-catalyzed system and a modern copper-free alternative allows for flexibility in avoiding common side reactions like Glaser coupling. The protocols and guidelines presented herein provide a robust starting point for the successful application of this powerful cross-coupling reaction in diverse research and development settings.

References

- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (2019). Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem -dibromovinyl BODIPY. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2019). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

-

ACS Publications. (2007). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Substrate-driven selective mono- and bis-couplings of ortho-(OTf/I/Br) substituted gem-dibromovinylarenes. Organic Chemistry Frontiers. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Retrieved from [Link]

-

National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. Retrieved from [Link]

-

ResearchGate. (2023). Palladium-Catalyzed Z-Selective Alkynylation of gem-Difluoro alkenes via Carbon-Fluorine Bond Activation: Mechanistic Insights into Oxygen-Directed Regiocontrol. Retrieved from [Link]

-

ResearchGate. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Retrieved from [Link]

-

ACS Publications. (2005). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters. Retrieved from [Link]

-

National Institutes of Health. (2020). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Retrieved from [Link]

-

ACS Publications. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Chemical Communications. Retrieved from [Link]

-

National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

National Institutes of Health. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

-

National Institutes of Health. (2020). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Retrieved from [Link]

-

ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substrate-driven selective mono- and bis-couplings of ortho-(OTf/I/Br) substituted gem-dibromovinylarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,1-Dibromo-2-fluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 1,1-Dibromo-2-fluoroethylene in Modern Synthesis

The intentional introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated motifs can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated building blocks, 1,1-dibromo-2-fluoroethylene stands out as a versatile and highly reactive C2 synthon. Its unique arrangement of a fluorine atom and two bromine atoms on a double bond allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of 1,1-dibromo-2-fluoroethylene, offering detailed application notes and protocols for its use in key palladium-catalyzed transformations.

The geminal dibromo-functionality of 1,1-dibromo-2-fluoroethylene allows for a stepwise introduction of different substituents, leading to the construction of complex and highly functionalized monofluoroalkenes. The differential reactivity of the two bromine atoms, influenced by the adjacent fluorine, can be exploited to achieve selective mono- or di-substitution. This capability is of significant interest in the synthesis of bioactive molecules and advanced materials where precise control over molecular architecture is paramount.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds.[3][4] In the context of 1,1-dibromo-2-fluoroethylene, this reaction provides a direct route to mono- and di-substituted fluoroalkenes, which are valuable intermediates in organic synthesis. The ability to perform this reaction selectively on one of the bromine atoms is a key advantage, leaving the second bromine available for subsequent transformations.

Mechanistic Rationale for Catalyst and Condition Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

For the coupling of gem-bromofluoroalkenes, palladium catalysts bearing bulky, electron-rich phosphine ligands are often preferred. Ligands such as Xantphos are particularly effective as their large bite angle is thought to promote the reductive elimination step and stabilize the catalytically active species.[4] The use of a base, typically cesium carbonate (Cs₂CO₃), is essential to facilitate the transmetalation step by forming a more reactive boronate species.[4] A biphasic solvent system, such as toluene/water, is often employed to ensure the solubility of both the organic and inorganic reaction components.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of a gem-bromofluoroalkene.

Protocol: Monosubstitution of 1,1-Dibromo-2-fluoroethylene via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of gem-bromofluoroalkenes.[4]

Materials:

-

1,1-Dibromo-2-fluoroethylene

-

Alkyl- or Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (2 mol%) and Xantphos (2 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene to the flask.

-

Reagent Addition: Add the boronic acid (1.2 equivalents), 1,1-dibromo-2-fluoroethylene (1.0 equivalent), and cesium carbonate (2.0 equivalents).

-

Water Addition: Add degassed water to create a toluene/H₂O ratio of 9:1.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted fluoroalkene.

| Entry | Boronic Acid (R-B(OH)₂) | Product | Yield (%) |

| 1 | 4-Nitrophenylboronic acid | 1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | ~95 |

| 2 | Butylboronic acid | 1-Bromo-1-fluorohex-1-ene | ~90 |

| 3 | Cyclopropylboronic acid | (2-Bromo-2-fluorovinyl)cyclopropane | ~83 |

Yields are estimated based on similar reactions with gem-bromofluoroalkenes and may vary depending on the specific substrate and reaction conditions.[4]

II. Sonogashira Coupling: Accessing Fluorinated Enynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of conjugated enynes.[5][6][7][8] The reaction of 1,1-dibromo-2-fluoroethylene with terminal alkynes offers a direct route to valuable fluorinated enynes, which are versatile building blocks in organic synthesis. Selective monocoupling is a key advantage, preserving a bromine atom for further functionalization.

Mechanistic Considerations and Selectivity

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[7] The catalytic cycle includes the oxidative addition of the vinyl bromide to the Pd(0) species, followed by transmetalation of a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt) to the palladium complex, and subsequent reductive elimination. The choice of palladium catalyst, ligand, and reaction conditions can influence the selectivity of the mono- versus di-alkynylation. For selective monocoupling of 1,1-dibromoalkenes, specific catalyst systems are often employed to control the reactivity.[6]

Diagram 2: Sonogashira Coupling Workflow

Caption: A typical workflow for the Sonogashira coupling of 1,1-dibromo-2-fluoroethylene.

Protocol: Monocoupling of 1,1-Dibromo-2-fluoroethylene with a Terminal Alkyne

This protocol is based on established procedures for the Sonogashira coupling of halo-pyridines and other aryl/vinyl halides.[5]

Materials:

-

1,1-Dibromo-2-fluoroethylene

-

Terminal alkyne

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in anhydrous DMF. Stir for 30 minutes.

-

Reagent Addition: Add 1,1-dibromo-2-fluoroethylene (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture, followed by triethylamine (used as both base and solvent).

-

Reaction: Heat the mixture to 100 °C and stir for 3 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the fluorinated enyne.

| Entry | Terminal Alkyne | Product | Estimated Yield (%) |

| 1 | Phenylacetylene | 1-Bromo-1-fluoro-4-phenylbut-1-en-3-yne | >90 |

| 2 | 1-Decyne | 3-Bromo-3-fluorododec-3-en-1-yne | ~85 |

| 3 | Cyclopropylacetylene | 1-(2-Bromo-2-fluorovinyl)-2-cyclopropylacetylene | ~88 |

Yields are estimated based on analogous Sonogashira reactions and may require optimization for this specific substrate.[5]

III. Stille Coupling: A Versatile C-C Bond Forming Reaction

The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organic halide or triflate, offering a mild and versatile method for C-C bond formation.[1][9] For 1,1-dibromo-2-fluoroethylene, the Stille coupling can be employed to introduce a variety of organic groups, taking advantage of the air- and moisture-stability of many organostannane reagents.

Mechanistic Principles and Reagent Considerations

The catalytic cycle of the Stille reaction involves oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organostannane, and reductive elimination to form the product and regenerate the catalyst.[9] The choice of palladium catalyst, ligands, and additives can significantly impact the reaction efficiency. Organotin reagents, while versatile, are toxic, and appropriate handling and purification procedures are necessary to remove tin byproducts.

Protocol: Stille Coupling of 1,1-Dibromo-2-fluoroethylene with an Organostannane

This protocol is a general procedure adapted from known Stille coupling reactions.[9]

Materials:

-

1,1-Dibromo-2-fluoroethylene

-

Organostannane (e.g., tributyl(vinyl)tin)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)

-

Copper(I) iodide (CuI)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1,1-dibromo-2-fluoroethylene (1.0 equivalent) and anhydrous DMF.

-

Additive and Catalyst Addition: Sequentially add CuI (0.1 equivalents), Pd(dppf)Cl₂·DCM (0.1 equivalents), and LiCl (5.3 equivalents).

-

Organostannane Addition: Purge the flask with argon for 10 minutes before adding the organostannane reagent (1.15 equivalents).

-

Reaction: Heat the solution to 40 °C and monitor the reaction progress.

-

Work-up: After completion, transfer the reaction mixture to a separatory funnel containing an aqueous ammonia solution and extract with an appropriate organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

IV. Heck Reaction: Alkenylation of 1,1-Dibromo-2-fluoroethylene

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene in the presence of a base.[10][11][12] This reaction offers a route to synthesize more complex, substituted fluoroalkenes from 1,1-dibromo-2-fluoroethylene.

Mechanistic Pathway and Stereochemical Considerations

The Heck reaction proceeds via oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product.[11] The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in the Heck reaction.

General Protocol: Heck Reaction of 1,1-Dibromo-2-fluoroethylene with an Alkene

This is a generalized protocol based on typical Heck reaction conditions.[11][13]

Materials:

-

1,1-Dibromo-2-fluoroethylene

-

Alkene (e.g., styrene, acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., P(o-tol)₃)

-

Base (e.g., Triethylamine, NEt₃)

-

Solvent (e.g., DMF, NMP)

-

Nitrogen or Argon gas supply

-

Reaction vessel

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine 1,1-dibromo-2-fluoroethylene (1.0 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (catalytic amount), the phosphine ligand (catalytic amount), and the base (2.0 equivalents) in the chosen solvent.

-

Reaction: Heat the mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic extract, dry, concentrate, and purify by column chromatography.

Safety and Handling of 1,1-Dibromo-2-fluoroethylene

1,1-Dibromo-2-fluoroethylene is a halogenated hydrocarbon and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion and Future Outlook

1,1-Dibromo-2-fluoroethylene is a valuable and versatile building block for the synthesis of monofluoroalkenes through palladium-catalyzed cross-coupling reactions. The ability to perform selective monocoupling reactions opens up avenues for the sequential introduction of different functional groups, enabling the construction of complex molecular architectures. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this fluorinated synthon. Further investigations into the development of more efficient and selective catalytic systems, as well as the expansion of the substrate scope, will undoubtedly continue to enhance the utility of 1,1-dibromo-2-fluoroethylene in organic synthesis and drug discovery.

References

- Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides.

-

Selective Mono- and Dialkynylation of 1-Fluoro-2,2-diiodovinylarenes Using Pd-Catalyzed Decarboxylative Coupling Reactions. PubMed, [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, [Link]

-

Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. PMC, [Link]

-

Heck reaction. Wikipedia, [Link]

-

Stille Coupling. NROChemistry, [Link]

-

Scheme 1: Palladium-catalyzed Heck-type reaction of... ResearchGate, [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org, [Link]

-

Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. PubMed, [Link]

-

Synthesis of gem-bromofluoroolefins using singlet bromofluorocarbene generated from ethyldibromofluoroacetate via a Wittig-type reaction. ResearchGate, [Link]

-

Palladium-Catalyzed Three-Component Coupling of 1,1-Dibromoalkenes, Vinylzinc Chloride, and Soft Nucleophiles: One-Pot Synthesis of 1,3-Disubstituted Allenes. PubMed, [Link]

-

Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, [Link]

-

Palladium-catalyzed highly selective gem-difluoroallylation of propargyl sulfonates with gem-difluoroallylboron. Chemical Communications (RSC Publishing), [Link]

-

1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein Journals, [Link]

-

One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. PMC, [Link]

-

A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. PubMed, [Link]

-

Stille Coupling. Organic Chemistry Portal, [Link]

-

Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. PMC, [Link]

-

21.01.1: Heck Reaction. Chemistry LibreTexts, [Link]

-

Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. ACS Publications, [Link]

-

Sonogashira Coupling. Chemistry LibreTexts, [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co... Semantic Scholar, [Link]

-

Chemical Properties of 1,1-Dibromodifluoroethylene (CAS 430-85-3). Cheméo, [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry, [Link]

-

Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. PubMed, [Link]

-

Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. PMC, [Link]

-

Stereoselective Palladium-Catalyzed C-F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki-Heck Reaction. PubMed, [Link]

-

Sonogashira coupling. Wikipedia, [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central, [Link]

-

Aldehydes, Ketones and Carboxylic Acids. NCERT, [Link]

-

Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. PMC, [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. ResearchGate, [Link]

-

Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. PubMed, [Link]

-

Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem ‐Dibromovinyl BODIPY Derivatives. ResearchGate, [Link]

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes

[1][2][3][4][5][6]

Executive Summary

The incorporation of fluorine into organic scaffolds profoundly influences lipophilicity, metabolic stability, and binding affinity.[1] Dibromofluoromethane (

Crucially, this reaction exhibits solvent-controlled chemoselectivity :

-

THF promotes Hydro-bromofluoromethylation (Synthesis of 1-bromo-1-fluoroalkanes).[2][3][4][5]

-

DMF/H

O promotes Bromo-bromofluoromethylation (Synthesis of 1,3-dibromo-1-fluoroalkanes).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

This divergence allows researchers to access two distinct fluorinated scaffolds from a single precursor.[1]

Mechanistic Principles

The reaction operates via an Oxidative Quenching Cycle of the Iridium photocatalyst.[1] The selectivity is dictated by the fate of the intermediate alkyl radical, which is controlled by the solvent environment.[1]

The Photoredox Cycle[7]

-

Photoexcitation: The ground state catalyst

absorbs blue light to form the excited statengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Radical Generation (SET):

reducesngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Radical Addition: The electrophilic

radical adds to the alkene double bond, forming a nucleophilic alkyl radical intermediate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Pathway Divergence:

-

Path A (THF): The solvent THF acts as a Hydrogen Atom Transfer (HAT) agent.[1] The alkyl radical abstracts a hydrogen atom from THF, yielding the hydro-bromofluoromethylated product.[1]

-

Path B (DMF/H

O): In the absence of a good H-donor, the alkyl radical undergoes oxidation by

-

Mechanistic Pathway Diagram[7][8][9]

Figure 1: Divergent photoredox pathways controlled by solvent choice. THF promotes hydrogen abstraction, while DMF/H

Experimental Protocols

General Considerations

-

Light Source: 30-40 W Blue LEDs (

nm). Maintain a distance of ~2-5 cm from the reaction vessel.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Atmosphere: Reactions must be degassed and run under Argon or Nitrogen to prevent oxygen quenching of the excited catalyst.[1]

-

Temperature: Ambient temperature (

C) is generally sufficient. Use a fan to dissipate heat from the LEDs.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Materials Table

| Reagent | Role | Equiv. | Notes |

| Alkene | Substrate | 1.0 | Unactivated, terminal, or internal |

| Reagent | 3.0 | Dibromofluoromethane (Liquid, bp 65°C) | |

| Ir-Catalyst | Photocatalyst | 1-2 mol% | |

| THF | Solvent (Method A) | 0.1 M | Dry, non-stabilized preferred |

| DMF/H | Solvent (Method B) | 0.1 M | 9:1 v/v mixture |

Protocol A: Synthesis of 1-Bromo-1-fluoroalkanes (Hydro-bromofluoromethylation)

Target:

-

Setup: In an oven-dried 10 mL Schlenk tube or vial equipped with a magnetic stir bar, add the Alkene (0.2 mmol, 1.0 equiv) and Photocatalyst (2.0 mol%).

-

Solvent: Add anhydrous THF (2.0 mL).

-

Reagent: Add

(0.6 mmol, 3.0 equiv) via syringe. -

Degassing: Seal the tube and degas the mixture via Freeze-Pump-Thaw (3 cycles) or vigorous nitrogen sparging for 15 minutes. Backfill with

. -

Irradiation: Place the vessel approximately 2 cm from the Blue LED source. Stir vigorously under irradiation for 12–24 hours .

-

Monitoring: Monitor consumption of alkene by TLC or GC-MS.[1]

-

-

Workup:

-

Remove solvent under reduced pressure (careful, product may be volatile).

-

Dilute residue with diethyl ether or ethyl acetate.[1]

-

Wash with water (

) and brine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Dry over

, filter, and concentrate.

-

-

Purification: Purify by silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Synthesis of 1,3-Dibromo-1-fluoroalkanes (Bromo-bromofluoromethylation)

Target:

-

Setup: In a Schlenk tube, add Alkene (0.2 mmol, 1.0 equiv) and Photocatalyst (2.0 mol%).

-

Solvent: Add a mixture of DMF and Deionized Water (9:1 v/v, 2.0 mL).

-

Reagent: Add

(0.6 mmol, 3.0 equiv). -

Degassing: Degas via nitrogen sparging for 15 minutes. Seal under

. -

Irradiation: Irradiate with Blue LEDs for 24 hours at room temperature.

-

Workup:

-

Dilute the reaction mixture with water (10 mL) and extract with diethyl ether (

). -

Critical Step: Wash the organic layer thoroughly with water (

) to remove DMF.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Dry over

and concentrate.

-

-

Purification: Silica gel chromatography.

Scope and Troubleshooting

Substrate Scope

-

Terminal Alkenes: Highly efficient for both protocols.[1] The

radical typically adds to the terminal carbon.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Internal Alkenes: Reactivity may be lower due to steric hindrance.[1] Method A (THF) is generally more robust for internal alkenes.[1]

-

Functional Groups: Tolerates esters, phthalimides, tosylates, and protected alcohols. Avoid free amines or thiols which may quench the radical or catalyst.[1]

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Conversion | Oxygen inhibition | Ensure rigorous degassing. Check seal integrity. |

| Low Conversion | Light intensity | Move light closer or clean vial surface.[1] Ensure LED emission matches catalyst absorption ( |

| Mixture of A & B | Wet THF (Method A) | Use freshly distilled or anhydrous THF. Water promotes bromination.[1] |

| Decomposition | Heat | Use a fan to cool the reaction vessel.[1] |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for solvent-divergent synthesis.

Safety and Handling

-

Dibromofluoromethane (

): Volatile liquid. Potentially ozone-depleting (check local regulations).[1] Handle in a fume hood. Avoid inhalation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Blue LEDs: High-intensity blue light can damage the retina.[1] Always use orange-tinted UV/Blue light blocking safety glasses or enclose the setup in a light-proof box.

-

Pressurized Vessels: Although run at ambient pressure, sealed vials can build pressure if heated. Use appropriate shielding.[1]

References

-

Chen, F., Xu, X.-H., & Qing, F.-L. (2021).[2][6][7] Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes.[2][3][4][5][6][7] Organic Letters, 23(6), 2364–2369.

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.

-

Wallentin, C.-J., Nguyen, J. D., Finkbeiner, P., & Stephenson, C. R. J. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts.[7] Journal of the American Chemical Society, 134(21), 8875–8884.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [agris.fao.org]

- 3. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Note: High-Yield Gas-Phase Bromination of 2-Chloro-1,1,1-Trifluoroethane (HCFC-133a)

[1]

Executive Summary

This application note details the protocol for the gas-phase thermal bromination of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) to synthesize 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane).[1] Unlike liquid-phase photochemical routes, the gas-phase thermal method offers superior scalability and continuous processing capabilities.[1] This guide focuses on the critical process parameters (CPP)—specifically temperature control (425°C–475°C) and molar stoichiometry—required to maximize selectivity and minimize over-brominated byproducts.

Target Product: Halothane (

Scientific Principles & Mechanism[1][2][3]

Reaction Chemistry

The synthesis relies on the thermal homolysis of molecular bromine to generate bromine radicals, which then abstract a hydrogen atom from the deactivated ethyl group of HCFC-133a.[1]

Overall Equation:

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism. The high temperature is required not only to dissociate bromine but to overcome the activation energy barrier imposed by the electron-withdrawing trifluoromethyl (

Figure 1: Radical chain mechanism for the bromination of HCFC-133a.[1] Note the side reaction pathway leading to over-bromination if residence time or bromine concentration is too high.[1]

Experimental Configuration

Hardware Selection Strategy

-

Reactor Material: Standard 316 stainless steel is unsuitable due to rapid corrosion by HBr at 450°C.[1]

-

Lab Scale: Fused Silica (Quartz) tube.

-

Pilot Scale: Inconel 600 or Monel 400 alloy.

-

-

Feed System: Precise control of the molar ratio is the primary determinant of yield. We utilize a Mass Flow Controller (MFC) for the gaseous HCFC-133a and a high-precision syringe pump for liquid Bromine, which is vaporized in a pre-heater.[1]

Process Flow Diagram (PFD)

Figure 2: Process flow diagram for the continuous gas-phase bromination setup.

Detailed Protocol

Pre-Run Preparation[1]

-

Reactor Conditioning: Clean the quartz tube (2.5 cm ID x 60 cm length) with aqua regia, rinse with DI water, and dry at 120°C. Pack the central zone with quartz chips or Raschig rings to improve heat transfer and mixing.[1]

-

Leak Check: Pressurize the system with Nitrogen (20 psi) and verify pressure hold for 30 minutes.

-

Scrubber Setup: Fill the scrubber column with 10% w/v NaOH solution containing a trace of sodium thiosulfate (to neutralize elemental bromine breakthrough).

Operational Parameters (Standard Run)

| Parameter | Set Point | Rationale |

| Reactor Temperature | 450°C ± 5°C | Below 400°C, conversion is poor.[1] Above 500°C, carbonization and over-bromination occur.[1] |

| Molar Ratio (HCFC:Br₂) | 1.8 : 1.0 | Excess organic substrate suppresses the formation of dibromo-byproducts. |

| Residence Time | 4–8 seconds | Sufficient time for initiation without allowing secondary radical attacks on the product. |

| System Pressure | 1 atm | Atmospheric pressure operation simplifies safety and equipment requirements.[1] |

Execution Steps

-

Heat Up: Ramp the tube furnace to 450°C under a slow flow of Nitrogen (50 sccm).

-

Vaporizer Start: Set the bromine pre-heater to 100°C.

-

Substrate Flow: Initiate HCFC-133a flow via MFC. Allow 5 minutes for system equilibration.

-

Bromine Injection: Start the syringe pump to introduce bromine.

-

Calculation: For a 1.8:1 ratio, if HCFC flow is 10 mmol/min, Br₂ flow should be 5.55 mmol/min (~0.28 mL/min liquid).[1]

-

-

Steady State: Allow the reaction to proceed. The reactor effluent should transition from clear to slightly orange (excess Br₂) before entering the condenser.

-

Collection:

-

Fraction A (Condenser): Contains majority of Halothane and unreacted Bromine.

-

Fraction B (Cold Trap): Contains recovered HCFC-133a.

-

Workup and Purification[1]

-

Combine fractions.[1] Wash the organic layer with 10%

(to remove -

Dry over anhydrous

. -

Fractional Distillation:

-

HCFC-133a (bp 6°C) is recovered first.

-

Halothane (bp 50.2°C) is collected as the main fraction.

-

High-boiling impurities (bp > 80°C) remain in the pot.

-

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the system includes built-in checks:

Mass Balance Verification

Before declaring a run successful, calculate the Bromine Mass Balance:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Temperature too low or Residence time too short.[1] | Increase T to 475°C or decrease total flow rate. |

| High Polysubstitution | Localized hot spots or Bromine excess. | Check mixing packing; Increase HCFC:Br₂ ratio to 2.5:1. |

| Dark/Sooty Reactor | Thermal cracking (Pyrolysis).[1] | Temperature >500°C. Verify thermocouple calibration. |

| Scrubber Overheating | Excessive HBr generation rate. | Add external cooling bath to the NaOH scrubber.[1] |

Safety & Compliance (HSE)

-

Bromine Handling: Liquid bromine causes severe chemical burns.[1] All transfer lines must be PTFE or heavy-walled glass.[1] Never use standard Tygon tubing.

-

HBr Off-gassing: The reaction produces stoichiometric quantities of HBr gas.[1] The scrubber capacity must be calculated to neutralize the entire theoretical yield of HBr.

-

Halothane Exposure: While an anesthetic, chronic exposure to Halothane is hepatotoxic.[1][2] All operations must be conducted in a high-velocity fume hood.[1]

References

-

Sukornick, B. (1960).[1] Process for the preparation of 1,1,1-trifluoro-2-bromo-2-chloroethane. U.S. Patent 2,921,098.[3]

-

Farbwerke Hoechst AG. (1958). Process for the preparation of 1,1,1-trifluoro-2-bromo-2-chloroethane. German Patent DE1018853B.

-

PubChem. (n.d.).[4][5][6] Halothane (Compound Summary). National Center for Biotechnology Information.

- Schmeisser, M. et al. (1967). Handbuch der Präparativen Anorganischen Chemie.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Halothane-induced hepatitis: A forgotten issue in developing countries: Halothane-induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-2-chloro-1,1,1-trifluoro(114C)ethane | C2HBrClF3 | CID 90674451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-2-chloro-1,1,1-trifluoroethane;hydrate | C2H3BrClF3O | CID 87224111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 1,1-Dibromo-2-fluoroethylene in the Synthesis of Advanced Fluorinated Agrochemicals

Abstract

The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven method for enhancing metabolic stability, binding affinity, and overall efficacy. Within the agrochemical sector, fluorinated heterocyclic compounds, particularly pyrazoles, represent a dominant class of modern fungicides. This guide provides a detailed technical overview and robust protocols for the application of 1,1-dibromo-2-fluoroethylene, a versatile and highly reactive C2 building block, in the synthesis of these critical agricultural compounds. We will explore its unique reactivity, focusing on its utility in constructing fluorinated pyrazole cores via [3+2] cycloaddition reactions. A practical, step-by-step synthesis of a key agrochemical intermediate, 3-bromo-5-fluoropyrazole, is presented, alongside a case study illustrating its application in the synthesis of Fluindapyr, a contemporary succinate dehydrogenase inhibitor (SDHI) fungicide.

Introduction: The Strategic Importance of Fluorine in Agrochemicals

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties.[1] In agrochemical design, this often translates to increased potency and improved metabolic profiles, leading to more effective and environmentally benign crop protection solutions. Fluorinated pyrazoles, in particular, have become a cornerstone of modern fungicide development, with numerous commercial products relying on this core structure for their biological activity.[2][3]

1,1-Dibromo-2-fluoroethylene emerges as a powerful synthon for accessing these valuable scaffolds. Its geminal dibromo group and vicinal fluorine atom create a unique electronic profile, making it an ideal substrate for a variety of chemical transformations, most notably cycloaddition reactions for the construction of fluorinated heterocycles.[4][5][6][7]

Physicochemical Properties and Reactivity Profile

1,1-Dibromo-2-fluoroethylene is a halogenated alkene with the molecular formula C₂HBr₂F. The molecule's reactivity is dictated by two primary features:

-

The gem-Dibromo Olefin: This functional group is a precursor to a reactive bromo-alkyne intermediate through dehydrobromination. This alkyne is the key component that participates in cycloaddition reactions.

-

The Vinyl Fluoride: The strongly electron-withdrawing fluorine atom polarizes the double bond, influencing the regioselectivity of addition reactions and imparting unique characteristics to the final fluorinated products.

The primary synthetic utility of this reagent in agrochemical synthesis lies in its transformation into a bromo-fluoro-alkyne intermediate, which then readily undergoes [3+2] cycloaddition with 1,3-dipoles like diazo compounds to form fluorinated pyrazoles.

Core Application: [3+2] Cycloaddition for Pyrazole Synthesis

The most powerful application of 1,1-dibromo-2-fluoroethylene is in the synthesis of 5-fluoro-3-bromopyrazole derivatives. This is achieved via a one-pot, multi-step reaction sequence that leverages the inherent reactivity of the starting material.

Mechanistic Rationale

The overall transformation proceeds through three key stages:

-

Double Dehydrobromination: In the presence of a strong base, such as an organolithium reagent (e.g., n-butyllithium), 1,1-dibromo-2-fluoroethylene undergoes a twofold elimination of HBr to generate a transient bromo-fluoro-alkyne.

-

Generation of the Dipole: A suitable precursor, such as trimethylsilyldiazomethane, is used as a stable and safe source for the diazomethane 1,3-dipole.

-

[3+2] Cycloaddition: The in situ generated bromo-fluoro-alkyne reacts with the diazomethane via a concerted [3+2] cycloaddition mechanism to form the pyrazole ring. The regioselectivity is controlled by the electronic and steric influences of the fluorine and bromine substituents, leading predominantly to the desired 3-bromo-5-fluoropyrazole isomer.

This one-pot approach is highly efficient as it avoids the isolation of the potentially unstable alkyne and diazomethane intermediates.

// Nodes Start [label="1,1-Dibromo-2-fluoroethylene", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="2.2 eq. n-BuLi\nTHF, -78 °C", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkyne [label="Bromo-fluoro-alkyne\n(Transient Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; DiazoSource [label="TMS-Diazomethane\n(1.2 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="3-Bromo-5-fluoro-1H-pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];